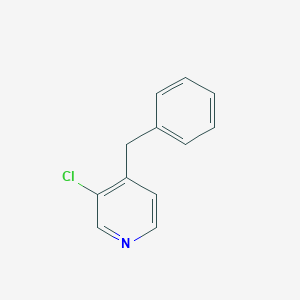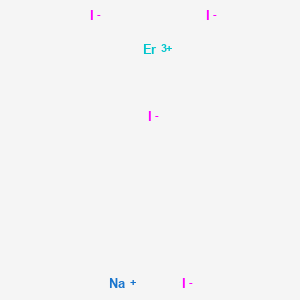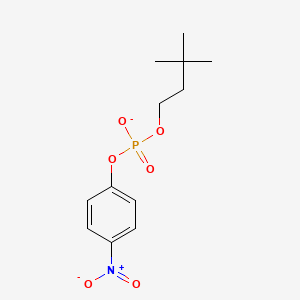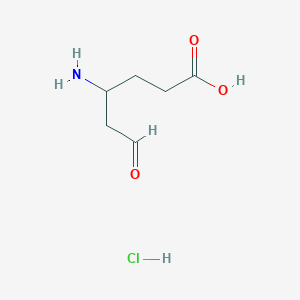
3,3'-(Propane-2,2-diyl)bis(2-methylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is an organic compound with the molecular formula C17H20O2This compound is a derivative of bisphenol and is used in various industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) typically involves the reaction of isopropyl alcohol with sulfuric acid under a nitrogen atmosphere. The process begins with the addition of isopropyl alcohol to a reaction flask, followed by the slow addition of sulfuric acid. The reaction mixture is then stirred and heated to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, ensuring the purity and yield of the compound.
Analyse Chemischer Reaktionen
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium salt, calcium stearate, and fatty acids. For instance, the compound reacts with fatty acids to produce aromatic hydrocarbons . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a monomer for the production of polycarbonate and bisphenol A. In biology and medicine, it has been studied for its potential effects on cellular processes and its interactions with various biological molecules. Industrially, it is used in the manufacture of plastics, resins, and other materials .
Wirkmechanismus
The mechanism of action of 3,3’-(Propane-2,2-diyl)bis(2-methylphenol) involves its ability to interact with specific molecular targets and pathways. For example, it can coordinate with transition metal ions via nitrogen and oxygen donor atoms, leading to the stabilization of metal complexes and providing thermal stability . This interaction is crucial for its various applications in industrial and scientific research.
Vergleich Mit ähnlichen Verbindungen
3,3’-(Propane-2,2-diyl)bis(2-methylphenol) is similar to other bisphenol derivatives, such as bisphenol A and bisphenol C. it is unique due to its specific molecular structure and the presence of methyl groups, which influence its chemical properties and reactivity. Similar compounds include 4,4’-(propane-2,2-diyl)bis(2,6-bis((dimethylamino)methyl)phenol) and 4,4’-(propane-2,2-diyl)bis(2-nitrophenol) .
Eigenschaften
CAS-Nummer |
139755-02-5 |
|---|---|
Molekularformel |
C17H20O2 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
3-[2-(3-hydroxy-2-methylphenyl)propan-2-yl]-2-methylphenol |
InChI |
InChI=1S/C17H20O2/c1-11-13(7-5-9-15(11)18)17(3,4)14-8-6-10-16(19)12(14)2/h5-10,18-19H,1-4H3 |
InChI-Schlüssel |
ZUESTMNQCYNCPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1O)C(C)(C)C2=C(C(=CC=C2)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzeneacetic acid, 2-[(phenylamino)carbonyl]-](/img/structure/B14287398.png)
![((2S,5S)-5-(4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-YL)tetrahydrofuran-2-YL)methanol](/img/structure/B14287406.png)


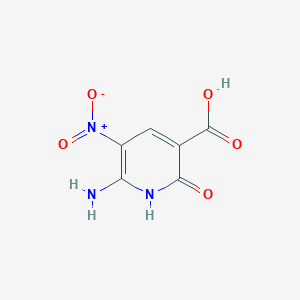
![4-Hydroxybutyl [3-(isocyanatomethyl)phenyl]carbamate](/img/structure/B14287437.png)
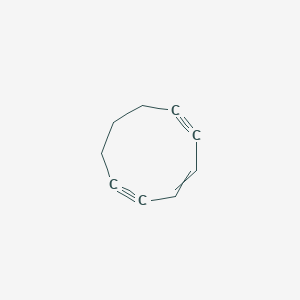
![1-(4-Methylphenyl)-2,8-dioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14287452.png)
![2,2'-(Ethene-1,2-diyl)bis[5-(benzylamino)benzene-1-sulfonic acid]](/img/structure/B14287453.png)
![2H-Pyran, tetrahydro-2-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-](/img/structure/B14287455.png)
